molecular formula C16H12BrN3S B3849810 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B3849810
M. Wt: 358.3 g/mol
InChI Key: BRNREFAZMCBAEM-VCHYOVAHSA-N
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Description

4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a useful research compound. Its molecular formula is C16H12BrN3S and its molecular weight is 358.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.99353 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that the compound may target enzymes or proteins essential to these organisms.

Mode of Action

It’s known that the bromoaryl group in 4-bromobenzaldehyde participates in various cross-coupling reactions, such as suzuki coupling . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antifungal activity , it may interfere with the synthesis of essential components of the fungal cell wall or disrupt key metabolic pathways.

Result of Action

, similar compounds have demonstrated significant antifungal activity. This suggests that the compound may inhibit the growth of certain fungi, potentially leading to their death.

Biological Activity

4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, a hydrazone derivative, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-bromobenzaldehyde with 4-phenyl-1,3-thiazol-2-yl hydrazine. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting multiple biological pathways.

Chemical Structure and Properties

The chemical formula of this compound is C13H12BrN3OS. It contains a bromine atom which influences its reactivity and biological interactions. The presence of the thiazole ring further enhances its potential as a bioactive compound.

The biological activity of hydrazones, including this compound, is primarily attributed to their ability to interact with various enzymes and proteins. These interactions often involve nucleophilic addition reactions where the nitrogen atom in the hydrazone acts as a nucleophile, facilitating the formation of stable derivatives that can modulate cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that hydrazones can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of hydrazones have been explored in various cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific IC50 values for these activities vary based on structural modifications.

3. Enzyme Inhibition

Hydrazones are also investigated for their potential as enzyme inhibitors. For instance, studies on related compounds have highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases like Alzheimer's . The inhibition potency is often influenced by substituents on the benzene ring.

Case Studies

Several studies have focused on the synthesis and evaluation of hydrazones for their biological activities:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of hydrazones derived from different aldehydes and thiazoles for antimicrobial activity against standard bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines using derivatives of 4-bromobenzaldehyde hydrazone. The findings revealed that certain modifications led to increased cytotoxic effects, suggesting that structural optimization can enhance therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits AChE and BuChE

Scientific Research Applications

Chemical Applications

4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of new materials or chemicals with desirable properties .

Biological Activities

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that hydrazones derived from thiazole scaffolds exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to inhibit bacterial growth .
  • Cytotoxic Effects: Research indicates that certain hydrazones can exhibit cytotoxicity towards cancer cell lines, making them candidates for further investigation in cancer therapy .

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its structural characteristics enable it to interact with biological targets, which can lead to the discovery of new pharmaceuticals. For example:

  • Cancer Research: Compounds similar to this compound are being studied for their ability to inhibit tumor growth and metastasis .
  • Anti-inflammatory Agents: Some derivatives have shown promise as anti-inflammatory agents due to their ability to modulate inflammatory pathways in cells .

Case Studies

Several studies have documented the synthesis and evaluation of hydrazones with various substituents:

StudyCompoundActivityResults
Hydrazones from thiazoleAntimicrobialModerate to good inhibition against tested bacteria
4-Hydroxybenzaldehyde-derived hydrazonesCytotoxicSignificant cytotoxicity against cancer cell lines
Thiazole-based hydrazonesAnti-inflammatoryEffective modulation of inflammatory markers

These studies highlight the versatility of this compound in medicinal chemistry and its potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNREFAZMCBAEM-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.